
tert-Butyl (1-(2-hydrazineylpyrimidin-4-yl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE: is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a hydrazono-dihydropyrimidinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE typically involves multi-step organic reactions. One common method includes the protection of the amine group using tert-butyl carbamate, followed by the formation of the hydrazono-dihydropyrimidinyl moiety through condensation reactions. The piperidine ring is then introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the hydrazono group, converting it into an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Wirkmechanismus
The mechanism of action of TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The piperidine ring provides structural rigidity, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE
- TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE
Uniqueness: The unique combination of the hydrazono-dihydropyrimidinyl moiety and the piperidine ring in TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE provides distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for versatile functionalization, enabling the design of a wide range of derivatives with tailored properties.
Eigenschaften
Molekularformel |
C14H24N6O2 |
|---|---|
Molekulargewicht |
308.38 g/mol |
IUPAC-Name |
tert-butyl N-[1-(2-hydrazinylpyrimidin-4-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H24N6O2/c1-14(2,3)22-13(21)17-10-5-8-20(9-6-10)11-4-7-16-12(18-11)19-15/h4,7,10H,5-6,8-9,15H2,1-3H3,(H,17,21)(H,16,18,19) |
InChI-Schlüssel |
CQZMQDCBQGNOMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=NC=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B14011230.png)
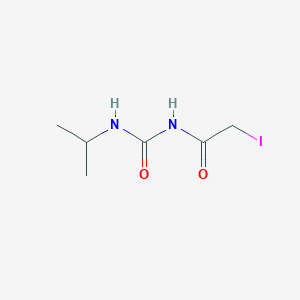
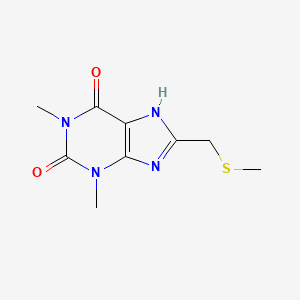
![3-Thioxo-6-[3,4,5-trimethoxybenzyl]-2,3,4,5-tetrahydro-1,2,4-triazin-5-one](/img/structure/B14011261.png)
![N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide](/img/structure/B14011263.png)
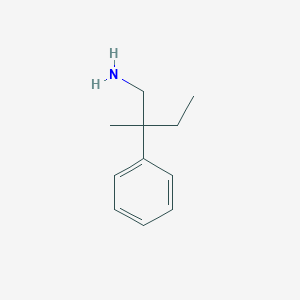
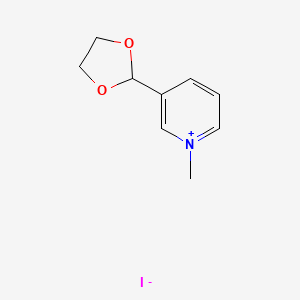
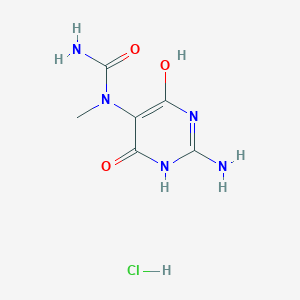
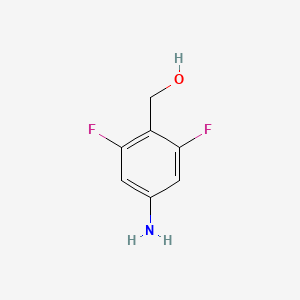
![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)
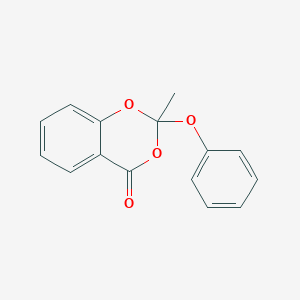
![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
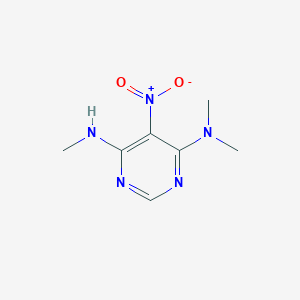
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
